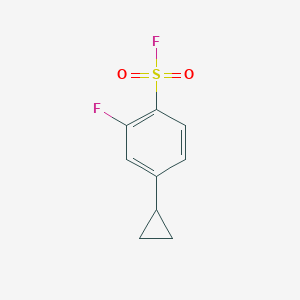

4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride

Description

Properties

IUPAC Name |

4-cyclopropyl-2-fluorobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2S/c10-8-5-7(6-1-2-6)3-4-9(8)14(11,12)13/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVXXBXJMRPTAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)S(=O)(=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

- Temperature : 130–220°C, with optimal yields at 160–200°C.

- Solvent : Sulfolane or diethylene glycol monomethyl ether, which stabilizes intermediates and facilitates mixing.

- Catalyst : Anhydrous potassium fluoride (KF) due to its industrial feasibility and reactivity.

- Sequestering Agents : Tertiary amines (e.g., tris(3,6,9-trioxadecyl)amine) improve yields by binding HCl byproducts, preventing side reactions.

- Combine 0.1 mol of 2,4-dichlorobenzenesulfonyl chloride with 0.5 mol KF in sulfolane.

- Heat to 100°C for 4 hours, then 170°C for 8 hours.

- Add tris(3,6,9-trioxadecyl)amine (0.01 mol) to increase yield from 34% to 65%.

Application to 4-Cyclopropyl-2-fluorobenzenesulfonyl Fluoride

To adapt this method:

- Start with 4-cyclopropyl-2-chlorobenzenesulfonyl chloride (unreported; hypothetical intermediate).

- React with excess KF in sulfolane at 170°C for 8–12 hours.

- Use a tertiary amine (e.g., triethylamine) to sequester HCl.

- Distill the product under reduced pressure to isolate the sulfonyl fluoride.

Challenges :

- Stability of the cyclopropyl group at high temperatures.

- Regioselectivity in halogen exchange (ensuring only sulfonyl chloride converts to fluoride).

Direct Functionalization of Pre-Substituted Benzene Rings

An alternative route involves constructing the benzene ring with pre-installed cyclopropyl and fluorine groups before sulfonation.

Sulfonation and Fluorination

After introducing cyclopropyl and fluorine groups:

- Sulfonation : Treat with chlorosulfonic acid (ClSO₃H) to form sulfonyl chloride.

- Fluorination : React with KF in sulfolane as described in Section 2.

Comparative Analysis of Synthetic Routes

Characterization and Purification

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation: The compound can undergo oxidation reactions to form sulfonic acids or sulfonates.

Reduction: Reduction of the sulfonyl fluoride group can yield sulfinates or sulfides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at room temperature.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonate salts.

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of sulfinates or sulfides.

Scientific Research Applications

Enzyme Inhibition

4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride has shown potential as a selective inhibitor of various enzymes. Its structure allows it to interact with active sites of target enzymes, leading to inhibition of their activity:

- Monoamine Oxidase (MAO) : Similar compounds have been reported to inhibit MAO-B, an enzyme linked to neurodegenerative diseases. Inhibition of this enzyme can increase neurotransmitter levels, potentially alleviating symptoms of disorders like Parkinson's disease.

Anticancer Properties

Research indicates that this compound may possess anticancer properties:

- Polo-like Kinase 4 (PLK4) Inhibition : Compounds with similar structures have been investigated for their ability to inhibit PLK4, which plays a crucial role in cell cycle regulation and centriole biogenesis. Inhibition of PLK4 can lead to reduced proliferation in cancer cell lines.

Synthetic Applications

The compound serves as a valuable reagent in organic synthesis, particularly in the following areas:

Fluorination Reactions

Fluorinated compounds often exhibit altered biological properties compared to their non-fluorinated counterparts. The introduction of fluorine can enhance metabolic stability and bioactivity:

- Fluorination of Aromatic Compounds : this compound can be used to introduce fluorine into various substrates through electrophilic fluorination reactions.

Sulfonation Reactions

The sulfonyl group is a versatile functional group that enables further transformations:

- C-H Sulfonation : The compound can be utilized in the sulfonation of aromatic compounds, facilitating the introduction of sulfonyl groups into complex molecules.

Case Study 1: MAO-B Inhibition

A study evaluated the structure-activity relationship (SAR) of related compounds, revealing that modifications to the sulfonyl group significantly enhanced MAO-B inhibitory activity. Compounds with fluorine substitutions exhibited increased selectivity and potency against MAO-B compared to non-fluorinated analogs.

Case Study 2: PLK4 Inhibition

In vitro assays demonstrated that compounds targeting PLK4 led to significant reductions in cell viability in several cancer cell lines. The mechanism involved centrosome removal and stabilization of p53, resulting in cell cycle arrest.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological studies. The compound can modify proteins by reacting with nucleophilic amino acid residues, thereby affecting protein function and activity .

Comparison with Similar Compounds

Similar Compounds

- 4-Cyclopropylbenzenesulfonyl fluoride

- 2-Fluorobenzenesulfonyl fluoride

- 4-Cyclopropyl-2-chlorobenzenesulfonyl fluoride

Uniqueness

4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride is unique due to the presence of both a cyclopropyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The fluorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles .

Biological Activity

4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride (CAS No. 2305251-86-7) is a sulfonyl fluoride compound that has garnered attention due to its potential biological activities. This article delves into its mechanisms of action, target interactions, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C9H8F2O2S

- Molecular Weight: 224.23 g/mol

This compound features a cyclopropyl group, a fluorine atom, and a sulfonyl fluoride functional group, which are significant for its reactivity and biological activity.

Target Interactions

Research indicates that compounds with structural similarities to this compound often interact with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . This receptor plays a critical role in angiogenesis and vascular permeability regulation.

Mode of Action

The compound is hypothesized to modulate VEGFR-2 activity, potentially influencing several cellular processes such as:

- Cell Proliferation: Promotes or inhibits the growth of cells.

- Survival: Affects cell viability under various conditions.

- Migration: Influences the movement of cells, particularly in the context of cancer metastasis.

Anticancer Activity

A study conducted on similar sulfonyl fluorides demonstrated their efficacy in inhibiting tumor growth in xenograft models. The mechanism involved the inhibition of angiogenesis through VEGFR-2 blockade, leading to reduced tumor vascularization and growth.

Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial properties. In vitro assays indicated that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections.

Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Antimicrobial | Activity against bacterial strains | |

| VEGFR-2 Modulation | Affects angiogenesis |

Case Study 1: Anticancer Efficacy

In a controlled study involving mice with implanted tumors, administration of this compound led to a significant reduction in tumor size compared to untreated controls. The study highlighted the compound's ability to inhibit angiogenesis by blocking VEGFR-2 signaling pathways.

Case Study 2: Antimicrobial Effects

A laboratory study tested the compound against Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating its potential as an antimicrobial agent.

Q & A

What synthetic strategies are recommended for optimizing the multi-step synthesis of 4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride, and how can side reactions be minimized?

A modular approach is often employed, starting with functionalization of the benzene ring. Key steps include:

- Cyclopropane ring introduction : Use transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the cyclopropyl group .

- Fluorination : Electrophilic fluorination at the 2-position via Balz-Schiemann or halogen-exchange reactions under anhydrous conditions .

- Sulfonyl fluoride formation : Treat intermediates with sulfur trioxide–amine complexes or direct fluorosulfonation using ClSO₂F .

To minimize side reactions (e.g., over-fluorination or ring-opening of cyclopropane), control reaction temperatures (<0°C for fluorination) and use protecting groups for sulfonic acid intermediates .

Which advanced spectroscopic and computational methods are critical for resolving structural ambiguities in this compound?

- X-ray crystallography : Resolves bond angles and confirms cyclopropane ring geometry .

- ¹⁹F NMR : Detects electronic effects of substituents; chemical shifts around -110 ppm confirm sulfonyl fluoride groups .

- DFT calculations : Predict electrostatic potential surfaces to rationalize nucleophilic attack sites (e.g., sulfonyl fluoride reactivity) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₉H₈F₂O₂S) and isotopic patterns .

How can researchers systematically assess the biological activity of this compound in enzyme inhibition studies?

- Target selection : Prioritize enzymes with nucleophilic active sites (e.g., serine hydrolases, proteases) due to sulfonyl fluoride’s covalent binding propensity .

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., AMC-tagged peptides) to quantify inhibition potency .

- Competitive ABPP (Activity-Based Protein Profiling) : Identify off-target interactions in proteome-wide studies .

- Structural validation : Co-crystallize the compound with target enzymes to confirm binding modes .

What methodological approaches are used to analyze the impact of substituent variations on the reactivity of this compound derivatives?

- SAR (Structure-Activity Relationship) libraries : Synthesize analogs with substituents at the 4-position (e.g., methyl, nitro) to compare electronic effects .

- Hammett plots : Correlate σ values of substituents with reaction rates (e.g., hydrolysis of sulfonyl fluoride) to quantify electronic contributions .

- Solvent polarity studies : Test reactivity in DMSO vs. THF to assess solvation effects on transition states .

- Crystallographic data : Compare bond lengths in derivatives to identify steric clashes or conformational changes .

How can contradictions between computational predictions and experimental reactivity data for this compound be addressed?

- Benchmark computational models : Validate DFT methods (e.g., B3LYP/6-311+G*) against experimental crystal structures to improve accuracy .

- Solvent effect simulations : Include explicit solvent molecules (e.g., water, DMF) in MD simulations to replicate experimental conditions .

- Kinetic isotope effects (KIE) : Measure deuterium substitution impacts to distinguish between concerted vs. stepwise mechanisms .

- Error analysis : Quantify discrepancies in activation energy calculations (ΔΔG‡) to refine transition-state models .

What strategies are recommended for evaluating the environmental persistence and bioaccumulation potential of this compound?

- PBT/vPvB assessment : Use OECD 117 (HPLC log Kow) to estimate bioaccumulation and OSPAR tests for biodegradability .

- Hydrolysis studies : Monitor sulfonyl fluoride stability at pH 4–9 to predict environmental half-life .

- QSAR models : Apply EPI Suite™ to predict toxicity endpoints (e.g., LC₅₀ for fish) in absence of empirical data .

- Metabolite identification : Use LC-HRMS to detect hydrolysis products (e.g., benzenesulfonic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.